1,4-Dibromo-6-fluoroisoquinoline
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Overview
Description
1,4-Dibromo-6-fluoroisoquinoline is a heterocyclic organic compound belonging to the class of isoquinolines. It is characterized by the presence of bromine and fluorine atoms on the isoquinoline ring, which imparts unique chemical and physical properties to the compound. Isoquinolines are nitrogen-containing heteroaromatics with a benzene-ring-fused system, widely found in naturally occurring alkaloids and essential in pharmaceutical, agricultural, and materials sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-6-fluoroisoquinoline can be synthesized through various synthetic methodologies. One common approach involves the direct introduction of bromine and fluorine atoms onto the isoquinoline ring. This can be achieved through electrophilic aromatic substitution reactions using bromine and fluorine sources under controlled conditions .
Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing pre-fluorinated and pre-brominated benzene rings. This approach allows for the simultaneous installation of the isoquinoline framework and the halogen substituents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include bromine, fluorine gas, and various catalysts to facilitate the substitution process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-6-fluoroisoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization Reactions: The isoquinoline ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atoms with other nucleophiles.
Electrophilic Substitution: Reagents like bromine or fluorine gas can be used to introduce additional halogen atoms onto the isoquinoline ring.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, oxidized derivatives, and reduced derivatives. These products can have different chemical and physical properties, making them useful in various applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-Dibromo-6-fluoroisoquinoline and its derivatives involves interactions with various molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromoisoquinoline: Lacks the fluorine atom, which can affect its reactivity and biological activity.
6-Fluoroisoquinoline: Lacks the bromine atoms, which can influence its chemical properties and applications.
1,4-Difluoroisoquinoline:
Uniqueness
1,4-Dibromo-6-fluoroisoquinoline is unique due to the presence of both bromine and fluorine atoms on the isoquinoline ring. This combination imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications. The compound’s unique reactivity and potential biological activities set it apart from other similar compounds .
Properties
IUPAC Name |
1,4-dibromo-6-fluoroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2FN/c10-8-4-13-9(11)6-2-1-5(12)3-7(6)8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAAUHZIOPEWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN=C2Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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